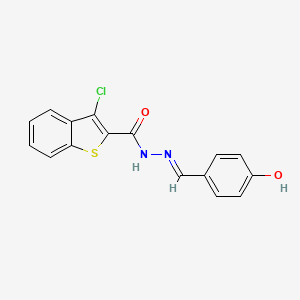![molecular formula C33H26FN3O5S B11979471 Allyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979471.png)
Allyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that features a variety of functional groups, including indole, thiazolopyrimidine, and carboxylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the thiazolopyrimidine ring system. The final steps often involve the formation of the carboxylate ester and the allyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolopyrimidine moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: Substitution reactions may take place at the aromatic rings or the allyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research may focus on its efficacy and mechanism of action in these contexts.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Allyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Thiazolopyrimidine Derivatives: Compounds with the thiazolopyrimidine ring system.
Carboxylate Esters: Compounds with similar ester functional groups.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable target for research and development in various fields.
Propriétés
Formule moléculaire |
C33H26FN3O5S |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
prop-2-enyl (2Z)-2-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H26FN3O5S/c1-4-17-42-32(40)26-19(2)35-33-37(28(26)20-13-15-22(41-3)16-14-20)31(39)29(43-33)27-23-10-6-8-12-25(23)36(30(27)38)18-21-9-5-7-11-24(21)34/h4-16,28H,1,17-18H2,2-3H3/b29-27- |
Clé InChI |
VTCOSGHPQIXDMZ-OHYPFYFLSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)OCC=C |
SMILES canonique |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)SC2=N1)C6=CC=C(C=C6)OC)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)

![[(4-Tert-butylcyclohexylidene)amino]urea](/img/structure/B11979411.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11979422.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11979433.png)
![[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate](/img/structure/B11979439.png)
![N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11979441.png)
![methyl (2E)-2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979447.png)

![N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11979452.png)

![3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide](/img/structure/B11979479.png)
